molecular formula C11H20N4O2 B1469630 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 92521-64-7

6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No. B1469630
CAS RN: 92521-64-7
M. Wt: 240.3 g/mol
InChI Key: YLDUVFYDTIBKCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : 6-Phenyl-1,3,5-triazine derivatives, related to 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione, have been synthesized through reactions with different compounds, showcasing the versatility and potential for various derivatives. These compounds have been analyzed using X-ray crystallography, revealing detailed structural information (Wang Qing-min et al., 2004).

Environmental and Biological Impacts

  • Metabolites in Environment : Research has identified metabolites of similar triazine compounds in soil and vegetation, indicating the environmental persistence and transformation of these chemicals. This is critical for understanding their long-term environmental impact (J. Fischer & J. L. Michael, 1995).
  • Effect on Photosynthesis : Studies on the effects of hexazinone, a compound structurally related to 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione, and its metabolites on photosynthesis of plants like loblolly pine have been conducted, providing insights into the ecological interactions of these compounds (S. Sung et al., 1985).

Chemical Transformations and Reactions

  • Heterocyclic Transformations : Research on 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones, which are chemically similar to 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione, has led to the development of methods for their transformation into other heterocyclic compounds. This highlights the potential for creating a variety of bioactive molecules (Harjit Singh et al., 1992).

Potential Applications in Drug Development

  • Antitumor Agent Synthesis : The synthesis of triazolyl- and triazinyl-quinazolinediones, structurally related to 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione, has been explored for potential antitumor applications. These compounds have shown significant potency against human cell lines in preliminary studies, suggesting their potential use in cancer therapy (Abeer N. Al-Romaizan et al., 2019).

Analytical Techniques and Environmental Monitoring

  • Analytical Methods for Detection : Advanced analytical techniques like thermospray ionization liquid chromatography-mass spectrometry and chemical ionization gas chromatography-mass spectrometry have been employed to detect and analyze metabolites of triazine compounds in environmental samples. This is crucial for monitoring their presence and impact in ecosystems (J. Fischer & J. L. Michael, 1995).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its use .

properties

IUPAC Name

6-(dibutylamino)-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDUVFYDTIBKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20757963
Record name 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20757963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione

CAS RN

92521-64-7
Record name 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20757963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
紀田擁軍, 野尻和紀, 海野祐馬, 徳満勝久 - 日本ゴム協会誌, 2023 - jstage.jst.go.jp
The effects of various absorbed dose amounts, especially during gamma ray radiation in the presence and absence of oxygen, on the mechanical properties and the dissolution …
Number of citations: 1 www.jstage.jst.go.jp

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